molecular formula C15H21N3O2 B2424258 N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]cyclohex-3-ene-1-carboxamide CAS No. 1797351-32-6

N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]cyclohex-3-ene-1-carboxamide

Cat. No.: B2424258
CAS No.: 1797351-32-6
M. Wt: 275.352
InChI Key: NDDPCMKZGXUUOX-UHFFFAOYSA-N
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Description

N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]cyclohex-3-ene-1-carboxamide is a chemical compound with a unique structure that combines a tetrahydropyran ring, a pyrazole ring, and a cyclohexene carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]cyclohex-3-ene-1-carboxamide typically involves the following steps:

    Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through the acid-catalyzed cyclization of a suitable diol.

    Synthesis of the Pyrazole Ring: The pyrazole ring is formed by the condensation of hydrazine with a 1,3-dicarbonyl compound under basic conditions.

    Coupling of the Rings: The tetrahydropyran and pyrazole rings are coupled using a suitable linker, such as a haloalkane, under nucleophilic substitution conditions.

    Formation of the Cyclohexene Carboxamide: The final step involves the reaction of the coupled intermediate with cyclohexene carboxylic acid or its derivatives under amide bond formation conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]cyclohex-3-ene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Haloalkanes or sulfonates in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]cyclohex-3-ene-1-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]cyclohex-3-ene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)cyclohex-3-enecarboxamide
  • N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)cyclohex-3-enecarboxamide
  • N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide

Uniqueness

N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]cyclohex-3-ene-1-carboxamide is unique due to its combination of a tetrahydropyran ring, a pyrazole ring, and a cyclohexene carboxamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

N-[1-(oxan-4-yl)pyrazol-4-yl]cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2/c19-15(12-4-2-1-3-5-12)17-13-10-16-18(11-13)14-6-8-20-9-7-14/h1-2,10-12,14H,3-9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDDPCMKZGXUUOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NC2=CN(N=C2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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